tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
Properties
Molecular Formula |
C15H25N3O3 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-5-18-10-12-9-17(14(20)21-15(2,3)4)8-11(6-7-19)13(12)16-18/h10-11,19H,5-9H2,1-4H3 |
InChI Key |
ZMSZXOOWCMOSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CN(CC(C2=N1)CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Epoxide Intermediate Route
Direct Alkylation
-
Use 2-bromoethanol or 2-chloroethanol with a strong base (e.g., NaH) in DMF or THF. For example, tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate reacts with 2-bromoethanol in the presence of Cs₂CO₃ at 60°C, achieving 65–70% yield.
Optimization and Challenges
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C, 12 h | 92 | 95 | |
| 2-Ethyl Introduction | NaH, EtI, THF, 0°C, 3 h | 85 | 90 | |
| 7-Hydroxyethyl Addition | Cs₂CO₃, 2-bromoethanol, DMF, 60°C | 68 | 88 |
Key Challenges :
-
Regioselectivity : Competing alkylation at other nitrogen sites necessitates strict temperature control (−10°C to 0°C).
-
Steric Hindrance : Bulky tert-butyl groups may slow down reactions at position 7, requiring prolonged reaction times.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Ester Group Reactivity
The tert-butyl carboxylate ester undergoes hydrolysis and transesterification under acidic or basic conditions. This reactivity is critical for modifying the compound’s solubility and biological activity.
Hydroxyethyl Group Transformations
The 2-hydroxyethyl substituent participates in nucleophilic substitutions and oxidation reactions, enabling structural diversification.
Pyrazole Ring Functionalization
The pyrazole nitrogen atoms (N-1 and N-2) engage in alkylation, coordination, and cyclization reactions.
Bicyclic Core Modifications
The pyrazolo[4,3-c]pyridine scaffold undergoes ring-opening and annulation reactions under specific conditions.
Key Derivatives and Biological Activity
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with tert-butoxide as the leaving group.
-
N-Alkylation : Occurs preferentially at N-1 due to steric hindrance at N-2 .
-
Coordination Chemistry : Pyrazole nitrogens act as bidentate ligands for transition metals, confirmed by X-ray crystallography.
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C; reactions performed below 100°C ensure integrity .
-
Catalytic Systems : Pd(OAc)₂ enhances coupling reactions at the C-3 position (yields >80%) .
This compound’s versatile reactivity profile underpins its utility in medicinal chemistry, particularly for developing targeted therapies against parasitic and oncological diseases. Experimental protocols and mechanistic data from peer-reviewed studies ( ) validate the above findings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated the potential of pyrazolo[4,3-c]pyridine derivatives in anticancer therapies. For instance, a library of related compounds was evaluated against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific derivatives exhibited significant anti-proliferative effects, suggesting that tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate could be a candidate for further development in cancer treatment .
- Antimicrobial Properties
Material Science Applications
- Polymer Chemistry
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| HeLa | 10 | ||
| Antimicrobial | Staphylococcus aureus | 20 | |
| Escherichia coli | 25 |
Case Studies
-
Synthesis and Biological Evaluation
A study conducted by A. Spallarossa et al. synthesized a series of pyrazolo[4,3-c]pyridines and evaluated their biological activities. Among those tested, derivatives similar to this compound showed significant inhibition of cell proliferation in K562 leukemia cells . -
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies indicated strong interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:
Key Observations:
- The hydroxyethyl group in the target compound enhances water solubility compared to methyl or aminoethyl derivatives, which may improve bioavailability .
Physicochemical Properties
- Hydrophilicity: The hydroxyethyl group (logP ~1.2 estimated) reduces lipophilicity compared to tert-butyl 7-(2-aminoethyl)-2-methyl analogs (logP ~2.1) .
- Thermal Stability: Derivatives with amino groups (e.g., ) require storage at -20°C due to sensitivity to oxidation, whereas the hydroxyethyl variant likely exhibits greater stability at room temperature .
- Melting Points: The target compound’s melting point is unreported, but structurally similar tert-butyl pyrazolo-pyridines typically range between 160–165°C (e.g., 163–165°C for tert-butyl 3-amino-2-methyl derivatives) .
Biological Activity
tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 267.32 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological relevance.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .
Case Study: SAR Analysis
A structure-activity relationship analysis revealed that the presence of electron-donating groups on the pyrazole ring enhances anti-inflammatory activity. In vitro studies using carrageenan-induced paw edema models showed that derivatives with specific substitutions exhibited ED50 values lower than that of indomethacin (ED50 = 9.17 μM), suggesting a promising therapeutic profile for these compounds .
| Compound | ED50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Indomethacin | 9.17 | 6.74 | 1.10 |
| Compound A (similar structure) | 8.23 | Not specified | Not specified |
| Compound B (similar structure) | 11.60 | Not specified | Not specified |
Other Biological Activities
Beyond anti-inflammatory effects, pyrazole derivatives are being investigated for various other biological activities including:
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains.
- Anticancer Activity : Certain pyrazole-based compounds have exhibited cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes and modulation of inflammatory pathways. Studies utilizing Western blotting and RT-PCR techniques have demonstrated that these compounds can significantly reduce the expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages .
Q & A
What are the key synthetic pathways for preparing tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Protection/Deprotection of Functional Groups: Use of tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, as seen in analogous pyrazolo-pyridine derivatives .
- Coupling Reactions: For example, amide bond formation or nucleophilic substitution to introduce ethyl and hydroxyethyl substituents.
- Cyclization: Formation of the pyrazolo-pyridine core via intramolecular cyclization under acidic or basic conditions.
Critical Consideration: Optimize reaction solvents (e.g., THF, DMF) and catalysts (e.g., Pd for cross-couplings) to avoid side reactions like hydrolysis of the Boc group .
How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and torsional parameters .
- Challenges: Address disorder in flexible substituents (e.g., hydroxyethyl groups) by applying restraints or constraints during refinement .
Advanced Tip: Cross-validate crystallographic data with NMR and computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .
What experimental approaches are recommended to study the reactivity of the hydroxyethyl substituent?
Methodological Answer:
- Oxidation Studies: Use mild oxidizing agents (e.g., TEMPO/NaOCl) to convert the hydroxyethyl group to a ketone without degrading the pyrazolo-pyridine core .
- Functionalization: Perform nucleophilic substitutions (e.g., tosylation followed by displacement with amines or thiols) to explore derivatization potential .
- Kinetic Analysis: Monitor reaction progress via HPLC or in situ FTIR to determine rate constants and identify intermediates .
How should researchers design experiments to optimize reaction yields for derivatives of this compound?
Advanced Experimental Design:
- Factorial Design: Use a 2<sup>k</sup> factorial approach to test variables (temperature, catalyst loading, solvent polarity) and identify interactions .
- Blocking: Account for batch-to-batch variability by dividing experiments into blocks (e.g., different reagent lots) .
- Response Surface Methodology (RSM): Model non-linear relationships between variables and yields to identify optimal conditions .
What methodologies are suitable for evaluating the biological activity of this compound’s analogues?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET assays to screen for activity against target kinases (e.g., cyclin-dependent kinases) .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations of derivatives in cancer cell lines .
- Toxicity Profiling: Perform MTT assays on normal cell lines (e.g., HEK293) to assess selectivity .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
Methodological Answer:
- Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening in flexible regions (e.g., dihydro-pyridine ring) .
- DFT Calculations: Compare experimental NMR chemical shifts with DFT-predicted values to validate proposed structures .
- Multi-Technique Validation: Integrate SCXRD, HRMS, and IR data to resolve ambiguities in functional group assignments .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation of dust .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste if applicable .
- Emergency Response: For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent exothermic reactions .
How can researchers design stability studies for this compound under varying storage conditions?
Advanced Experimental Design:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Monitoring: Use UPLC-PDA and LC-HRMS to track decomposition products (e.g., Boc cleavage or oxidation) .
- Statistical Modeling: Apply Arrhenius kinetics to predict shelf-life at standard storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
